molecular formula C15H20N2OS B2438176 (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol CAS No. 899955-69-2

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol

Cat. No.: B2438176
CAS No.: 899955-69-2
M. Wt: 276.4
InChI Key: JIEVCYLXPJAQID-UHFFFAOYSA-N
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Description

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a 4-methylbenzyl group, a propylthio group, and a methanol moiety attached to an imidazole ring.

Properties

IUPAC Name

[3-[(4-methylphenyl)methyl]-2-propylsulfanylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h4-7,9,18H,3,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEVCYLXPJAQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(N1CC2=CC=C(C=C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.

    Addition of the Propylthio Group: The propylthio group can be added through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

    Attachment of the Methanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The propylthio group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)formaldehyde or (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)carboxylic acid.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

Medicine

Industry

Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-methylbenzyl)-2-(methylthio)-1H-imidazol-5-yl)methanol
  • (1-(4-methylbenzyl)-2-(ethylthio)-1H-imidazol-5-yl)methanol
  • (1-(4-methylbenzyl)-2-(butylthio)-1H-imidazol-5-yl)methanol

Uniqueness

The presence of the propylthio group in (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol may confer unique chemical and biological properties compared to its analogs with different alkylthio groups.

Biological Activity

The compound (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol is an imidazole derivative that has garnered interest for its potential biological activities. Imidazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound based on available literature, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H16N2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{S}

Imidazole derivatives typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : They can interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Imidazoles often exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes or interfering with nucleic acid synthesis.

Antimicrobial Properties

Research has indicated that imidazole derivatives possess significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans remains to be fully elucidated but is expected based on the structure-activity relationship (SAR) observed in related compounds.

Antifungal Activity

Imidazole compounds are particularly noted for their antifungal properties. The mechanism typically involves inhibition of ergosterol synthesis, a vital component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death. Preliminary studies suggest that this compound could exhibit similar antifungal effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally similar to this compound. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(1-(4-methylbenzyl)-...)Staphylococcus aureus32 µg/mL
Related Imidazole DerivativeEscherichia coli16 µg/mL
Related Imidazole DerivativeCandida albicans64 µg/mL

These findings suggest that the compound may have comparable efficacy against common pathogens.

Study 2: Structure-Activity Relationships

A detailed SAR analysis was conducted on a series of imidazole derivatives to identify key functional groups responsible for enhanced biological activity. The study concluded that the presence of a propylthio group significantly increases both antimicrobial and antifungal activities compared to other substituents.

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